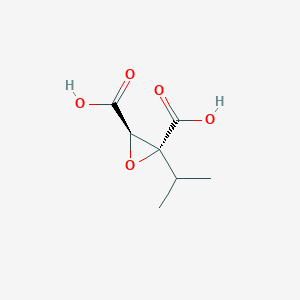
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxirane ring and two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable diene precursor using a chiral catalyst. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
化学反応の分析
Types of Reactions
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring and form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in its role as a chiral building block and in its applications in asymmetric synthesis. The carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Oxirane-2,3-dicarboxylic acid: This compound shares the oxirane ring and carboxylic acid groups but lacks the isopropyl group, making it less sterically hindered.
2-Norbornene-2,3-dicarboxylic acid: This compound has a similar dicarboxylic acid functionality but features a different ring structure, leading to different reactivity and applications.
3,3’-Dimethyl-biphenyl-2,2’-dicarboxylic acid: This compound has a biphenyl structure with dicarboxylic acid groups, offering different steric and electronic properties.
Uniqueness
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of the isopropyl group. This combination of features makes it a valuable chiral building block and reagent in asymmetric synthesis. Its reactivity and interactions with other molecules are influenced by its unique structure, making it distinct from other similar compounds.
特性
CAS番号 |
189194-47-6 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC名 |
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-3(2)7(6(10)11)4(12-7)5(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/t4-,7+/m0/s1 |
InChIキー |
JKDXYARGPHPKBS-MHTLYPKNSA-N |
SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
異性体SMILES |
CC(C)[C@@]1([C@@H](O1)C(=O)O)C(=O)O |
正規SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
同義語 |
2,3-Oxiranedicarboxylicacid,2-(1-methylethyl)-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















